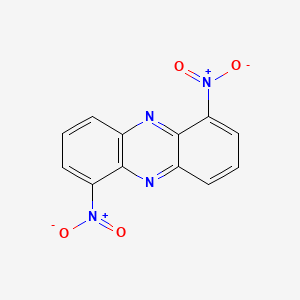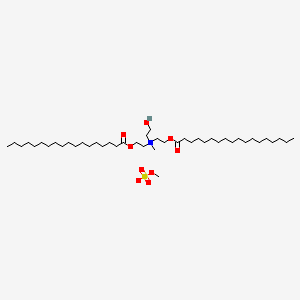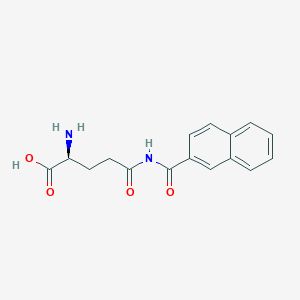
H-Glu-NA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Glu-NA, also known as N-acetyl-L-glutamic acid, is a derivative of the amino acid glutamic acid. It is an important compound in biochemistry and molecular biology due to its role in various metabolic pathways. N-acetyl-L-glutamic acid is involved in the urea cycle, which is crucial for the detoxification of ammonia in the liver.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-glutamic acid typically involves the acetylation of L-glutamic acid. One common method is the reaction of L-glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyl-L-glutamic acid.
Industrial Production Methods
Industrial production of N-acetyl-L-glutamic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-L-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-glutamic acid derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: Various substitution reactions can modify the acetyl group or the amino acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-acetyl-L-glutamic acid derivatives, while reduction can regenerate L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
N-acetyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in the urea cycle and is studied for its involvement in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Wirkmechanismus
N-acetyl-L-glutamic acid exerts its effects primarily through its role in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle. This activation is crucial for the detoxification of ammonia in the liver. The molecular targets and pathways involved include the enzymes and intermediates of the urea cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic Acid: The parent compound of N-acetyl-L-glutamic acid, involved in protein synthesis and neurotransmission.
N-Acetyl-L-Aspartic Acid: Another acetylated amino acid with roles in the central nervous system.
N-Acetyl-L-Cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-acetyl-L-glutamic acid is unique due to its specific role in the urea cycle and its ability to activate carbamoyl phosphate synthetase I. This distinguishes it from other acetylated amino acids, which may have different biological functions and mechanisms of action.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-13(16(21)22)7-8-14(19)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,17H2,(H,21,22)(H,18,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
GJMSSCQMFSUWJD-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

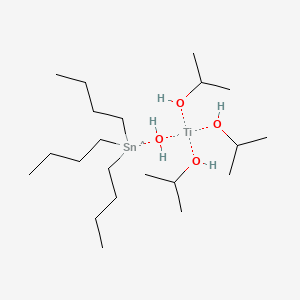
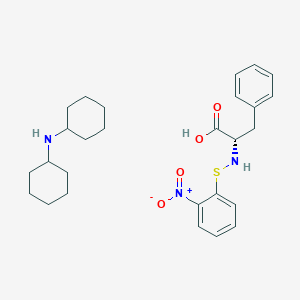
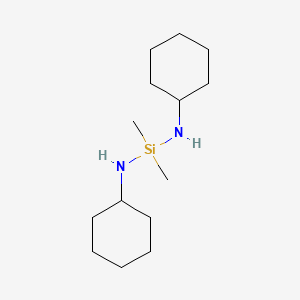


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
